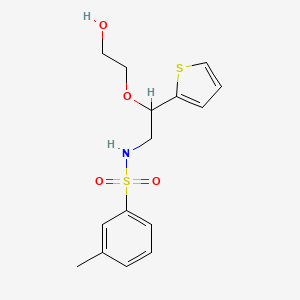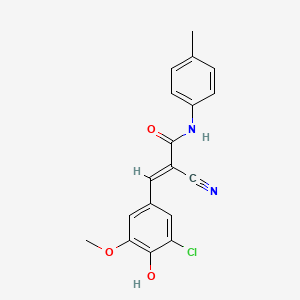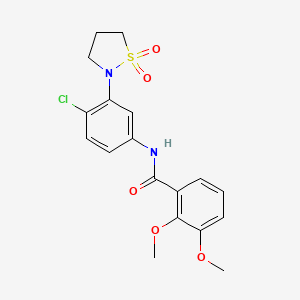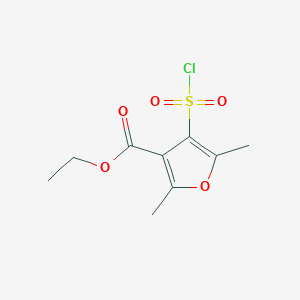
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide, also known as TH-302, is a hypoxia-activated prodrug that has been extensively studied for its potential applications in cancer treatment. This compound is designed to selectively target and kill cancer cells that are located in hypoxic regions, which are often resistant to traditional chemotherapy and radiation treatments. In
Mecanismo De Acción
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a hypoxia-activated prodrug, which means that it is only activated in hypoxic regions of the body. In hypoxic regions, N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is converted into its active form, which causes DNA damage and cell death in cancer cells. This mechanism of action makes N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide highly selective for cancer cells, while sparing healthy cells.
Biochemical and Physiological Effects
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects on cancer cells. It causes DNA damage, inhibits cell proliferation, and induces apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed in healthy cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide has several advantages for lab experiments. It is highly selective for cancer cells, making it a useful tool for studying the effects of hypoxia on cancer cells. It is also relatively easy to synthesize, which makes it suitable for large-scale production. However, N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide has some limitations for lab experiments. It is only activated in hypoxic regions, which can make it difficult to study its effects on cancer cells in normoxic regions. Additionally, N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide has a short half-life, which can make it difficult to maintain therapeutic concentrations in the body.
Direcciones Futuras
There are several future directions for research on N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide. One area of research is the development of new hypoxia-activated prodrugs that are more effective and have fewer side effects than N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide. Another area of research is the combination of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its effectiveness. Additionally, researchers are exploring the use of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide for the treatment of other diseases, such as cardiovascular disease and inflammatory disorders.
Conclusion
In conclusion, N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a hypoxia-activated prodrug that has shown promise for the treatment of cancer. Its selective targeting of cancer cells in hypoxic regions makes it a useful tool for studying the effects of hypoxia on cancer cells. While N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide has some limitations for lab experiments, it has several advantages, including its ease of synthesis and high selectivity for cancer cells. Future research on N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide will likely focus on the development of new hypoxia-activated prodrugs and the combination of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide with other cancer treatments.
Métodos De Síntesis
The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide involves the reaction between 3-methylbenzenesulfonyl chloride and 2-(2-hydroxyethoxy)ethyl thiophene-2-carboxylate in the presence of a base. The resulting product is then treated with ammonium hydroxide to yield N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide. This synthesis method has been optimized to produce high yields of pure N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and pancreatic cancer. N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is particularly effective against cancer cells that are located in hypoxic regions, which are often resistant to traditional chemotherapy and radiation treatments.
Propiedades
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-12-4-2-5-13(10-12)22(18,19)16-11-14(20-8-7-17)15-6-3-9-21-15/h2-6,9-10,14,16-17H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKABMMFNQAXWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2911732.png)

![5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2911739.png)

![3-[[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2911742.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2911743.png)
![5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylic acid](/img/structure/B2911744.png)
![7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2911745.png)


![4-[[3-(Benzylcarbamoyl)-6-methoxychromen-2-ylidene]amino]benzoic acid](/img/structure/B2911750.png)

